molecular formula C5H7NO2 B14787398 3-hydroxy-2,3-dihydro-1H-pyridin-6-one

3-hydroxy-2,3-dihydro-1H-pyridin-6-one

Cat. No.: B14787398
M. Wt: 113.11 g/mol
InChI Key: OJUNZJSEHXGBLM-UHFFFAOYSA-N
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Description

3-hydroxy-2,3-dihydro-1H-pyridin-6-one: is a heterocyclic organic compound with the molecular formula C5H7NO2 It is a derivative of pyridinone and is characterized by the presence of a hydroxyl group at the 3rd position and a dihydro structure at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-pyridone with formaldehyde and a reducing agent can yield the desired compound. Another method involves the use of multi-component reactions (MCRs) where arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid are used as starting reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives with carbonyl groups, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biological processes, such as enzyme inhibition or activation, leading to its observed effects .

Comparison with Similar Compounds

  • 2,3-dihydro-4H-pyran-4-one
  • 3-hydroxy-2-pyridone
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Comparison: 3-hydroxy-2,3-dihydro-1H-pyridin-6-one is unique due to its specific structural features, such as the hydroxyl group at the 3rd position and the dihydro structureCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

3-hydroxy-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-2,4,7H,3H2,(H,6,8)

InChI Key

OJUNZJSEHXGBLM-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC(=O)N1)O

Origin of Product

United States

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